4-bromo-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Description
4-bromo-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride is a synthetic small molecule featuring a brominated benzamide core linked to a [1,3]dioxolo-benzothiazolyl moiety via a dimethylaminopropyl chain. The hydrochloride salt enhances its solubility and stability, critical for pharmacological applications.
Properties
IUPAC Name |
4-bromo-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S.ClH/c1-23(2)8-3-9-24(19(25)13-4-6-14(21)7-5-13)20-22-15-10-16-17(27-12-26-16)11-18(15)28-20;/h4-7,10-11H,3,8-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAQHDYICYIBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the dioxolo-benzothiazole core. This can be achieved through a series of reactions including bromination, lithiation, and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride undergoes various chemical reactions such as:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS) and palladium catalysts
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Solvents: Toluene, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination yields monobromo and dibromo compounds .
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent dye due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . The compound’s unique structure allows it to bind effectively to its targets, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key motifs with brominated heterocycles reported in the literature. Below is a comparative analysis:
Key Observations :
- The target compound uniquely combines a benzothiazole-dioxolo system with a flexible dimethylaminopropyl chain, distinguishing it from the rigid triazole-thione () and pyrazoline-sulfonamide () scaffolds.
- Bromine is a common substituent across all compounds, likely contributing to halogen bonding in target interactions. However, its position varies: para in the target compound vs. meta in .
- The HCl salt in the target compound improves aqueous solubility compared to neutral sulfonamides () or thiones (), which may require formulation additives for bioavailability.
Bioactivity Implications
- Benzothiazole-dioxolo systems are associated with kinase inhibition (e.g., cyclin-dependent kinases) due to planar aromaticity and hydrogen-bonding capacity .
- Dimethylaminopropyl chains may enhance blood-brain barrier penetration, making the compound a candidate for CNS targets, unlike ’s sulfonamide (typically peripheral-acting) .
Biological Activity
The compound 4-bromo-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide; hydrochloride is a synthetic derivative that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of benzamide derivatives and features a bromine atom, a dimethylamino group, and a dioxolo-benzothiazole moiety. Its molecular formula is C₁₅H₁₈BrN₃O₂S, with a molecular weight of approximately 366.29 g/mol.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). Studies have shown that it can effectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. For example:
- Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703.
- IC₅₀ Values : The compound demonstrated varying IC₅₀ values across different cell lines:
These findings suggest that the compound induces cell cycle arrest at the G2 phase and promotes apoptosis in cancer cells by inhibiting critical signaling pathways involving FGFR1 and downstream effectors such as ERK and PLCγ1.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Molecular docking studies indicate that the compound binds to FGFR1 through multiple hydrogen bonds, enhancing its inhibitory effects .
- Cellular Effects : The compound also impacts cellular signaling pathways leading to apoptosis and cell cycle regulation.
Study on NSCLC Inhibition
In a pivotal study published in December 2018, researchers designed a series of benzamide derivatives including the target compound. The study highlighted the following key points:
- Objective : To evaluate the efficacy of FGFR1 inhibitors in NSCLC.
- Results : The compound showed promising results in inhibiting cell growth in FGFR1-amplified NSCLC cells.
- : The findings support further development of this compound as a targeted therapy for NSCLC patients exhibiting FGFR1 alterations .
Comparative Analysis
| Compound Name | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| C9 (4-bromo-N-[3-(dimethylamino)propyl]-...) | FGFR1 | Varies (1.25 - 2.31) | Inhibits FGFR1 signaling |
| C8 (another derivative) | FGFR2 | Higher IC₅₀ | Less effective than C9 |
Q & A
Q. Yield Optimization :
- Use continuous flow synthesis to enhance reproducibility and scalability .
- Apply green chemistry principles (e.g., solvent-free conditions or biodegradable solvents) to reduce waste .
- Monitor reactions with TLC/NMR to identify intermediates and adjust stoichiometry .
Which spectroscopic and analytical techniques are most effective for structural characterization?
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and salt formation (e.g., dimethylamino proton shifts at δ 2.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~550–600 g/mol) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the hydrochloride salt .
Q. Methodology :
- Use isothermal titration calorimetry (ITC) to validate binding constants .
- Perform metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation .
What computational strategies predict interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina (focus on benzothiazole-dioxole interactions) .
- MD Simulations : Simulate binding stability over 100 ns to assess residence time in enzymatic pockets .
- QM/MM : Analyze electronic effects of the bromo substituent on binding affinity .
Case Study :
A related benzothiazole derivative showed >50% inhibition of EGFR kinase in silico, validated via enzyme assays .
How can solubility challenges in in vivo studies be addressed?
Q. Intermediate Research Focus
- Salt Forms : Test alternative counterions (e.g., mesylate) to improve aqueous solubility .
- Co-solvents : Use cyclodextrin or PEG-based formulations for parenteral administration .
- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm) to enhance bioavailability .
What experimental designs elucidate the mechanism of action?
Q. Advanced Research Focus
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP) to study enzyme inhibition .
- CRISPR-Cas9 Knockouts : Validate target dependency in cell lines lacking the putative receptor .
- Transcriptomics : RNA-seq to identify downstream pathways affected by treatment .
How should stability studies be conducted under varying storage conditions?
Q. Basic Research Focus
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C typical for benzothiazoles) .
Recommendation : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
What strategies validate the compound’s selectivity across related targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
